1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide
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Overview
Description
1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide is a heterocyclic compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of benzofuran derivatives .
Scientific Research Applications
1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities with benzofuran derivatives and exhibit similar biological activities.
Indole Derivatives: Indole compounds also possess a heterocyclic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of other compounds further enhances its versatility and importance in scientific research .
Properties
IUPAC Name |
1-hydroxy-3-oxo-2-benzofuran-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-8(12)9(13)6-4-2-1-3-5(6)7(11)14-9/h1-4,13H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZPPVQSUNIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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